2,4-Decadienal is a diunsaturated aldehyde primarily recognized as a secondary product of lipid oxidation, particularly the oxidation of linoleic acid. [, , , , ] It is a significant component of volatile compounds found in various edible oils and fats, especially those rich in linoleic acid like sunflower oil and corn oil. [, , , ] The compound contributes to the characteristic flavors and aromas of certain foods, including deep-fried potatoes, meat bouillons, and fermented milk products. [, , , ] It also plays a crucial role in the formation of both desirable and undesirable flavor notes in food products during processing and storage. [, , , ]
Trans,trans-2,4-Decadienal is a specific type of dienaldehyde that is primarily formed as a by-product of lipid peroxidation, particularly in polyunsaturated fats. This compound has garnered attention due to its presence in cooking oil fumes and its potential health implications, including genotoxicity and carcinogenicity. Trans,trans-2,4-Decadienal is chemically classified under aldehydes and is known for its reactive nature, which has been linked to various inflammatory and oxidative stress responses in biological systems.
Trans,trans-2,4-Decadienal is commonly found in heated oils, particularly during cooking processes involving polyunsaturated fats like linoleic acid. It is classified as an unsaturated aldehyde and specifically as a dienaldehyde due to the presence of two double bonds in its structure. The compound is recognized by its Chemical Abstracts Service (CAS) number 25152-84-5 and has various synonyms including 2,4-Decadienal and heptenyl acrolein .
Trans,trans-2,4-Decadienal can be synthesized through several methods:
The synthesis often requires careful control of temperature and oxygen levels to minimize further oxidation or degradation of the product. Analytical techniques such as gas chromatography-mass spectrometry are typically employed to confirm the identity and purity of trans,trans-2,4-Decadienal.
Trans,trans-2,4-Decadienal participates in various chemical reactions typical of aldehydes:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts. The reactivity of trans,trans-2,4-Decadienal can also lead to the formation of complex mixtures when interacting with other food components during cooking.
Trans,trans-2,4-Decadienal exerts its biological effects primarily through the induction of oxidative stress and inflammation:
Research indicates that exposure to trans,trans-2,4-Decadienal results in enhanced phosphorylation of c-Jun N-terminal kinase (JNK) which plays a crucial role in stress responses . This mechanism suggests a link between dietary exposure to this compound and potential inflammatory diseases.
Trans,trans-2,4-Decadienal has several scientific applications:
trans,trans-2,4-Decadienal (tt-DDE; C₁₀H₁₆O) is an α,β-unsaturated aldehyde characterized by a 10-carbon chain with conjugated double bonds between carbons 2-3 and 4-5 in the trans (E) configuration. The planar trans arrangement of hydrogen atoms at these double bonds creates a linear molecular geometry essential for its chemical reactivity and biological interactions. This configuration distinguishes it from other dienal isomers (e.g., trans,cis or cis,cis), which exhibit bent chain conformations that alter their physical properties and chemical behavior [3] [5].
The E,E-isomer dominates in food systems due to thermodynamic stability during high-temperature processes like frying. Spectroscopic identification hinges on characteristic NMR signals: ¹H-NMR reveals allylic protons at δ 2.1–2.5 ppm, vinylic protons (H-2, H-3, H-4, H-5) between δ 5.8–7.1 ppm, and the aldehyde proton (H-1) as a doublet near δ 9.5 ppm. IR spectroscopy confirms the α,β-unsaturated carbonyl system with peaks at 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C), and 970 cm⁻¹ (=C-H bend, trans configuration) [3] [8].
Table 1: Characteristic Isomers of 2,4-Decadienal
Isomer | Double Bond Configuration | Relative Abundance | Key Distinguishing Feature |
---|---|---|---|
trans,trans | E,E | High (thermodynamically favored) | Linear chain, IR peak at 970 cm⁻¹ |
trans,cis | E,Z | Low | Bent chain, altered volatility |
cis,cis | Z,Z | Trace | Highly sterically hindered |
Tt-DDE is a pale yellow liquid with a density of 0.872 g/mL at 20°C and a boiling point of 114–116°C at 10 mmHg. It is insoluble in water but miscible with organic solvents (ethanol, DMSO, chloroform). Its refractive index (n²⁰/D = 1.515) aids purity assessment [2] [8]. The compound’s reactivity stems from three key features:
Stability is compromised by light, oxygen, and heat, which accelerate polymerization or decomposition. Storage under inert gas at <15°C in amber vials is essential to prevent degradation [8]. The log P (estimated at 3.42) indicates high lipophilicity, facilitating membrane permeability and bioaccumulation [3].
Table 2: Physicochemical Properties of tt-DDE
Property | Value | Conditions | Significance |
---|---|---|---|
Molecular Weight | 152.23 g/mol | - | Determines volatility & diffusion |
Density | 0.872 g/mL | 20°C | Purity indicator |
Boiling Point | 114–116°C | 10 mmHg | Purification parameter |
Refractive Index | 1.515 | 20°C | Identity confirmation |
Flash Point | 101°C | Closed cup | Handling safety |
Water Solubility | Insoluble | 25°C | Environmental partitioning |
Log P | 3.42 (est.) | - | Predicts biomagnification |
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for tt-DDE quantification in complex matrices (e.g., foods, biological samples). Separation employs polar stationary phases (e.g., polyethylene glycol columns), with tt-DDE eluting at ~14.5 min under optimized conditions. Characteristic MS fragments include m/z 81 [C₅H₅O⁺], m/z 110 [C₇H₁₀⁺], and the molecular ion m/z 152 [C₁₀H₁₆O⁺•]. Limit of detection (LOD) can reach 0.07 ppb in selected ion monitoring mode [3] [6].
Liquid Chromatography (HPLC) coupled with UV or tandem MS detection is preferred for thermally labile derivatives. Reverse-phase C18 columns (methanol/water mobile phase) resolve tt-DDE (UV λₘₐₓ = 270 nm). Liquid Chromatography-Triple Quadrupole MS (LC-QqQ-MS) enables metabolite identification (e.g., 2,4-decadienoic acid or cysteine-conjugated 2,4-decadien-1-ol) using precursor-product ion transitions [6].
Nuclear Magnetic Resonance (NMR) provides structural validation. Key signals:
Table 3: Analytical Methods for tt-DDE Characterization
Method | Conditions/Parameters | Detection Limit | Key Applications |
---|---|---|---|
GC-MS | Column: DB-WAX; Temp: 50°C → 250°C | 0.07 ppb | Food volatiles, frying oil fumes |
LC-MS/MS | ESI(-); MRM m/z 151→107 | 0.1 ng/mL | Metabolite profiling in urine |
HPLC-UV | C18 column; λ=270 nm | 50 ng/mL | Stability studies |
¹H-NMR | CDCl₃; 400 MHz | - | Isomer differentiation |
Endogenous Formation: Tt-DDE arises from ω-6 polyunsaturated fatty acid (PUFA) peroxidation. Linoleic acid (C18:2) undergoes free-radical oxidation at C8-C13, forming 8- or 13-hydroperoxides. These decompose via β-scission to tt-DDE and hexanal or 2-octenal. Arachidonic acid peroxidation yields similar products [1] [4].
Industrial Synthesis employs three routes:
Industrial-scale production prioritizes food-grade purity (≥90% by GC). Distillation at 10 mmHg (114–116°C) removes volatile impurities, while molecular sieves reduce water content. Quality control adheres to JECFA specifications, with residual solvents monitored by GC-MS [2] [7].
Table 4: Industrial Production Methods for tt-DDE
Method | Starting Material | Key Process | Yield/Purity |
---|---|---|---|
Lipid Peroxidation | Linoleic acid | Free radical oxidation → β-scission | Variable (depends on catalyst) |
Autooxidation | Methyl linoleate hydroperoxide | Catalytic decomposition (Fe²⁺) | ~30%, requires purification |
Isolation from Fumes | Used frying oils | Fractional distillation at 10 mmHg | Food-grade (≥90% GC) |
Chemical Synthesis | Hexyltriphenylphosphonium bromide | Wittig reaction | High (requires chromatography) |
Compounds Mentioned:
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